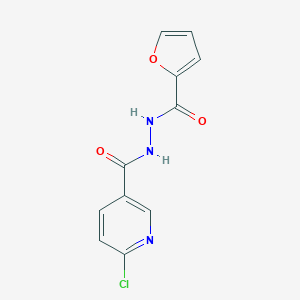

6-chloro-N'-(2-furoyl)nicotinohydrazide

Descripción

6-Chloro-N'-(2-furoyl)nicotinohydrazide is a Schiff base derivative synthesized via the condensation of 6-chloronicotinic acid hydrazide with 2-furoyl chloride. This compound belongs to the nicotinohydrazide class, characterized by a pyridine ring substituted with a chlorine atom at position 6 and a hydrazide group at position 3. Such derivatives are widely studied for pharmacological applications, including enzyme inhibition, antimicrobial, and antitumor activities .

Propiedades

Fórmula molecular |

C11H8ClN3O3 |

|---|---|

Peso molecular |

265.65g/mol |

Nombre IUPAC |

6-chloro-N'-(furan-2-carbonyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C11H8ClN3O3/c12-9-4-3-7(6-13-9)10(16)14-15-11(17)8-2-1-5-18-8/h1-6H,(H,14,16)(H,15,17) |

Clave InChI |

KZHTYMXCJVWNFS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NNC(=O)C2=CN=C(C=C2)Cl |

SMILES canónico |

C1=COC(=C1)C(=O)NNC(=O)C2=CN=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Nicotinohydrazide derivatives exhibit significant structural diversity based on substituents at the hydrazide and aldehyde/ketone components. Key comparisons include:

- Substituents on the Hydrazide Moiety: 6-Chloro Group: The chlorine atom at position 6 (as in the target compound) enhances lipophilicity and electron-withdrawing effects, improving binding to biological targets . 6-Methoxy Group: Derivatives like 6-methoxy nicotinohydrazide show superior anti-tubercular activity compared to unsubstituted analogs, likely due to increased solubility and moderate lipophilicity . 6-Phenyl Group: Introduction of a phenyl group (e.g., 2-methyl-6-phenyl nicotinohydrazide) reduces anti-tubercular activity due to steric hindrance, highlighting the importance of substituent size .

- Naphthyl and Pyridyl: Schiff bases derived from 2-hydroxy-1-naphthaldehyde () or pyridyl aldehydes () form coordination complexes with metals, enabling enhanced cytotoxic activity .

Physical and Spectral Properties

Table 1 compares physical properties and spectral data of selected nicotinohydrazide derivatives:

Notes:

- The C=O stretching frequency (~1648 cm⁻¹) is consistent across derivatives, confirming the hydrazide linkage .

- ¹H-NMR signals for the CONH group (δ ~12.03 ppm) and CH=N imine proton (δ ~8.96 ppm) are characteristic .

Anticholinesterase Activity (Alzheimer’s Disease):

- 6-Chloro-N'-(p-nitrobenzylidene)nicotinohydrazide (P5): Exhibits potent AChE inhibition (IC₅₀ = 0.027 µM), attributed to the electron-withdrawing nitro group enhancing target binding .

Anti-Tubercular Activity:

- C-5 Halogenated Isatin-Nicotinohydrazide Hybrids: Br > Cl in enhancing lipophilicity and activity against Mycobacterium tuberculosis .

- 6-Methoxy Nicotinohydrazide: Most active (MIC = 3.12–6.25 µg/mL), outperforming phenyl-substituted analogs .

Cytotoxicity and Coordination Chemistry:

- Zinc(II) Complex with N'-(Pyridylmethylene)nicotinohydrazide: Shows enhanced antitumor activity compared to the free ligand, demonstrating metal coordination’s role in bioactivity .

Coordination Properties

Nicotinohydrazide derivatives often act as polydentate ligands. For example:

- N'-(Pyridylmethylene)nicotinohydrazide: Forms stable complexes with Zn(II), leveraging pyridyl N and hydrazide O/N donors .

- Lead(II) Architectures: Anion-driven tetrel bonding with nicotinohydrazide ligands enables unique supramolecular structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.